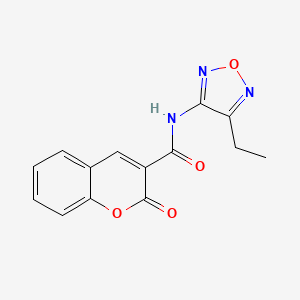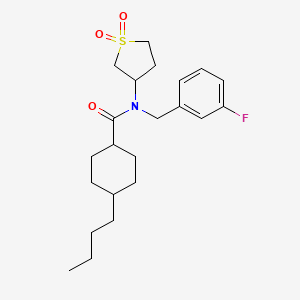
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring fused with a chromene structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Chromene Derivative: The synthesized oxadiazole intermediate is then coupled with a chromene derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole or chromene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors or photonic devices.
Industrial Processes: The compound can be used as a catalyst or intermediate in various chemical reactions, contributing to the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide
Uniqueness
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of the oxadiazole and chromene moieties, which imparts distinct chemical and biological properties. This structural uniqueness may result in different reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C14H11N3O4/c1-2-10-12(17-21-16-10)15-13(18)9-7-8-5-3-4-6-11(8)20-14(9)19/h3-7H,2H2,1H3,(H,15,17,18) |
InChI Key |
WQLFPBABMSUHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11399205.png)

![Diethyl {2-(4-nitrobenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11399210.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B11399215.png)
![Diethyl {5-[(2-chlorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11399221.png)

![Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11399225.png)
![{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11399226.png)
![6-(4-ethoxyphenyl)-N-(2-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11399240.png)
![N-(4-ethoxyphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11399246.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399262.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399267.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11399269.png)
